4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide
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Overview
Description
4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide is a complex organic compound that features a benzamide core with a tetraazolyl and pyridyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The tetraazole and pyridyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide involves its interaction with specific molecular targets. The tetraazole and pyridyl groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and tetraazole-containing molecules. Examples are:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H16N6O |
---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-(2-pyridin-4-ylethyl)benzamide |
InChI |
InChI=1S/C16H16N6O/c1-12-19-20-21-22(12)15-4-2-14(3-5-15)16(23)18-11-8-13-6-9-17-10-7-13/h2-7,9-10H,8,11H2,1H3,(H,18,23) |
InChI Key |
LEGBPSRFTUDJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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